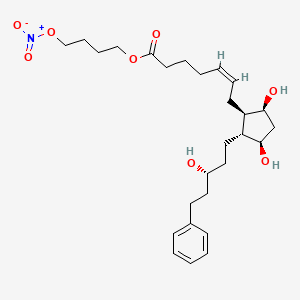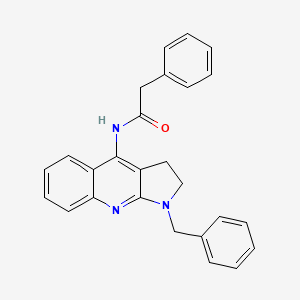
PGP-4008
Übersicht
Beschreibung
“Unii-M7jjr8HX5D” is also known as PGP-4008 . It is a selective P-glycoprotein inhibitor with a molecular weight of 393.5 Da . It is synthetic in nature and has the molecular formula C26H23N3O .
Physical And Chemical Properties Analysis
The molecular weight of “Unii-M7jjr8HX5D” is 393.5 Da . It has a molecular formula of C26H23N3O . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available from the search results.
Wissenschaftliche Forschungsanwendungen
P-Glykoprotein-Hemmung
PGP-4008 ist ein selektiver Inhibitor von P-Glykoprotein (Pgp) . Pgp ist ein Protein, das fremde Substanzen aus Zellen pumpt und eine entscheidende Rolle bei der Arzneimittelresistenz spielt. Durch die Hemmung von Pgp kann this compound die Wirksamkeit bestimmter Medikamente, insbesondere in der Krebstherapie, verbessern .
Überwindung der Multidrug-Resistenz (MDR)
This compound wurde als potenzieller Modulator zur Überwindung von MDR identifiziert . Es hemmt selektiv die Funktion von Pgp, ohne das Multidrug-Resistenz-assoziierte Protein 1 (MRP1) zu modulieren, was es zu einem vielversprechenden Kandidaten zur Verbesserung der Wirksamkeit der Chemotherapie macht .
Synergistische Effekte mit Doxorubicin
In Kombination mit Doxorubicin, einem Antikrebsmittel, hat this compound synergistische Effekte gezeigt . Es verstärkt die Wirksamkeit von Doxorubicin, insbesondere in Pgp-vermittelten, arzneimittelresistenten Zellen .
In-vivo-Hemmung des Tumorwachstums
This compound hat in einem murinen syngenen Pgp-vermittelten MDR-Festtumormodell die Fähigkeit gezeigt, das Tumorwachstum zu hemmen, wenn es in Kombination mit Doxorubicin verabreicht wird .
Absorption und Verteilung
This compound wird nach intraperitonealer Verabreichung schnell resorbiert, wobei die Plasmakonzentrationen die in-vitro-wirksame Dosis für mehr als 2 Stunden übersteigen . Diese Eigenschaft ist vorteilhaft, um wirksame Wirkstoffkonzentrationen im Körper aufrechtzuerhalten.
Fehlen einer systemischen Toxizität
Im Gegensatz zu Cyclosporin A, einem anderen Pgp-Inhibitor, verursacht this compound keine systemische Toxizität . Dies macht es zu einer sichereren Option für potenzielle klinische Anwendungen.
Wirkmechanismus
Target of Action
PGP-4008 is a selective and potent inhibitor of P-glycoprotein (Pgp) . P-glycoprotein is an efflux transporter that plays a significant role in drug absorption and disposition .
Mode of Action
This compound effectively reverses Pgp mediated drug resistance in NCI/ADR cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the efflux transport pathway mediated by P-glycoprotein . By inhibiting Pgp, this compound can increase the intracellular concentration of certain drugs, enhancing their therapeutic effects .
Pharmacokinetics
It’s known that modulation of p-glycoprotein-mediated transport has significant pharmacokinetic implications for pgp substrates . These alterations may occur at the systemic (blood concentrations), regional (organ or tissue concentrations), or local (intracellular concentrations) level .
Result of Action
This compound inhibits tumor growth in a murine syngeneic Pgp-mediated multiple agent resistance (MDR) solid tumor model when given in combination with Doxorubicin . It also enhances docetaxel-mediated growth inhibition and apoptosis .
Action Environment
It’s known that the efficacy of pgp inhibitors can be influenced by various factors, including the presence of other drugs and the physiological condition of the patient
Eigenschaften
IUPAC Name |
N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O/c30-24(17-19-9-3-1-4-10-19)28-25-21-13-7-8-14-23(21)27-26-22(25)15-16-29(26)18-20-11-5-2-6-12-20/h1-14H,15-18H2,(H,27,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIAKQBMYMKWII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=NC3=CC=CC=C3C(=C21)NC(=O)CC4=CC=CC=C4)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
365565-02-2 | |
| Record name | PGP-4008 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0365565022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PGP-4008 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7JJR8HX5D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is PGP-4008 and what is its mechanism of action?
A1: this compound is a substituted dihydropyrroloquinoline that acts as a selective antagonist of P-glycoprotein (P-gp). [] P-gp is a transmembrane protein that pumps various molecules, including many anticancer drugs, out of cells, leading to multidrug resistance (MDR). [] By inhibiting P-gp, this compound prevents the efflux of these drugs, increasing their intracellular accumulation and enhancing their efficacy. [, ]
Q2: How effective is this compound in overcoming P-gp mediated drug resistance?
A2: In vitro studies have shown that this compound effectively inhibits P-gp activity in several cell lines, including NCI/ADR (a P-gp overexpressing cell line). [] This inhibition leads to increased intracellular accumulation of P-gp substrate drugs like docetaxel and doxorubicin. [, ] Notably, this compound demonstrated superior selectivity for P-gp compared to another MDR modulator, cyclosporin A, which also inhibits multidrug resistance-related protein 1 (MRP1). []
Q3: Has the efficacy of this compound been demonstrated in vivo?
A3: Yes, this compound has shown promising results in vivo. In a syngeneic murine model of P-gp mediated MDR solid tumors, this compound significantly inhibited tumor growth when administered in combination with doxorubicin. [] Furthermore, unlike cyclosporin A, this compound did not cause significant weight loss in the treated animals, indicating a potentially better safety profile. []
Q4: Are there any potential benefits of using this compound in combination with other anticancer drugs?
A4: Research suggests that combining this compound with certain anticancer drugs could be beneficial. For instance, while a study found an antagonistic growth effect when docetaxel and SN-38 (a camptothecin derivative) were used together, the addition of this compound significantly enhanced growth inhibition and apoptosis compared to the combination therapy alone. [] This highlights the potential of this compound to improve the efficacy of existing chemotherapy regimens.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]cyclobutane-1-carboxamide](/img/structure/B1679675.png)
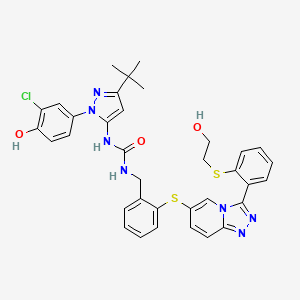

![4-[4-(1-Azetidinylcarbonyl)-3-fluorophenoxy]-2,3-dihydro-2,2-dimethyl-N-(1-methyl-1H-pyrazol-3-yl)-6-benzofurancarboxamide](/img/structure/B1679680.png)
![1-[(1S)-1-[2-[[[[3,5-Bis(trifluoromethyl)phenyl]methyl](2-methyl-2H-tetrazol-5-yl)amino]methyl]-4-(trifluoromethyl)phenyl]-2-methylpropyl]-4-piperidinecarboxylic acid](/img/structure/B1679682.png)
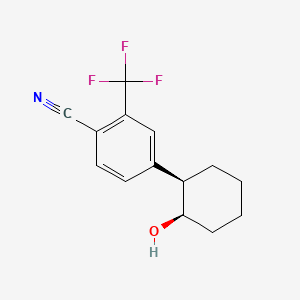
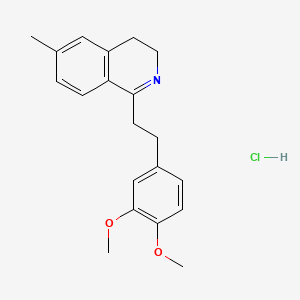

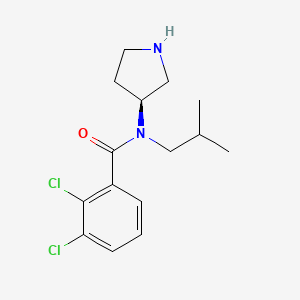
![8-Chloro-5-methyl-1-(3,4,5,6-tetrahydro-2h-[1,2']bipyridinyl-4-yl)-5,6-dihydro-4h-2,3,5,10b-tetraaza-benzo[e]azulene](/img/structure/B1679691.png)


